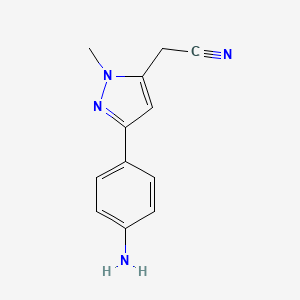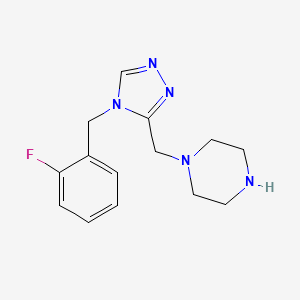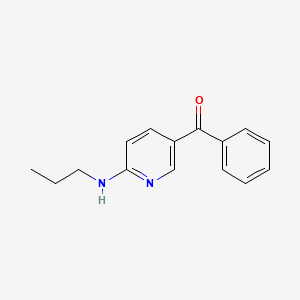
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C12H17ClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the second position, a methyl group at the fourth position, and a 1-methylpiperidin-2-yl group at the fifth position of the pyridine ring. It is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine, which then undergoes nucleophilic substitution with 2-chloropyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(1-methylpiperidin-2-yl)pyridine
- 2-Chloro-4-methyl-5-(3-methylpiperidin-1-yl)pyridine
- 2-Chloro-4-methyl-5-(4-methylpiperidin-1-yl)pyridine
Uniqueness
2-Chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the 1-methylpiperidin-2-yl group at the fifth position provides steric and electronic effects that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9-7-12(13)14-8-10(9)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
PZVFSGITKCAUSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCCN2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


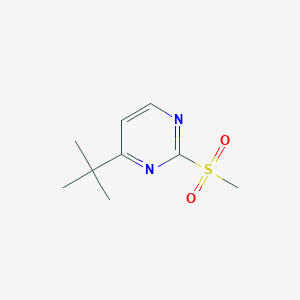
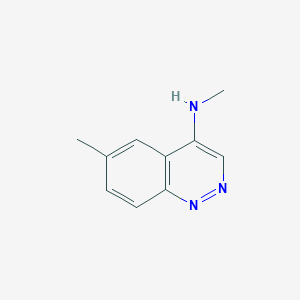

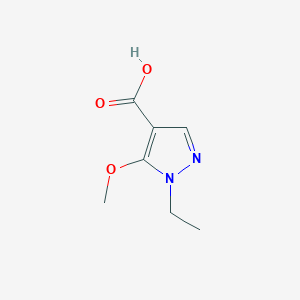
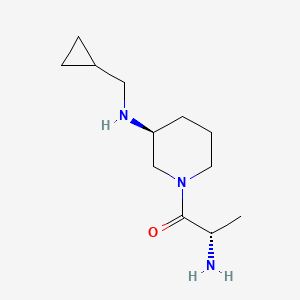
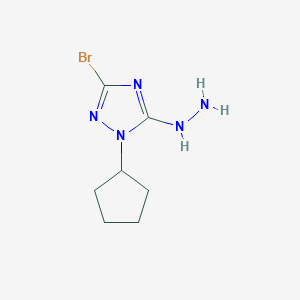

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)


